molecular formula C10H21ClN2O3 B7949446 (2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride

(2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride

Cat. No.: B7949446
M. Wt: 252.74 g/mol
InChI Key: OEWIWBDMLHYHFL-WSZWBAFRSA-N
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Description

(2S,4S)-2-Hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (BOC)-protected amine at the 4-position. This compound is widely utilized in peptide synthesis as a building block or coupling agent due to its stereochemical specificity and the BOC group’s acid-labile protection, which facilitates controlled deprotection .

Property Value
Molecular Formula C₁₀H₂₀ClN₂O₃ (assuming HCl salt)*
Molar Mass ~252.7 g/mol (calculated)
Key Functional Groups Hydroxymethyl, BOC-amine
Storage Conditions 2–8°C (protect from light)
Primary Application Peptide synthesis intermediates

Properties

IUPAC Name

tert-butyl (3S,5S)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)7-4-8(6-13)12(11)5-7;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWIWBDMLHYHFL-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(N(C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@H](N(C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient epoxide opening and cyclization reactions, as well as automated systems for protection and salt formation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to remove the BOC protecting group using reagents like trifluoroacetic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of (2S,4S)-2-carboxy-4-BOC-amino Pyrrolidine.

    Reduction: Formation of (2S,4S)-2-hydroxymethyl-4-amino Pyrrolidine.

    Substitution: Formation of various N-substituted pyrrolidine derivatives.

Scientific Research Applications

Drug Development

The compound's structure is similar to proline derivatives, which are being investigated for their therapeutic potential in treating various diseases, including neurological disorders. The Boc group allows for selective deprotection, facilitating further functionalization and the creation of novel drug candidates. Its hydroxymethyl group can be oxidized or involved in carbonyl chemistry, broadening its utility in synthesizing complex molecules .

Enzyme Inhibition Studies

Research indicates that derivatives of this compound may exhibit enzyme inhibitory activities. For instance, studies have shown that modified proline analogues can inhibit specific enzymes involved in neurotransmission and metabolic pathways. This suggests that (2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride could be a valuable scaffold for designing inhibitors targeting these biological pathways .

Key Intermediate in Synthesis

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations makes it suitable for creating diverse chemical entities used in pharmaceuticals and agrochemicals .

Molecular Docking Studies

Computational studies utilizing molecular docking techniques have predicted potential interactions of this compound with various biological targets. These studies help identify its pharmacological profiles and inform further drug design efforts, particularly in developing compounds that modulate protein-protein interactions .

Case Studies

Study Focus Findings
Study on Proline AnaloguesInvestigated the therapeutic potential of proline derivativesFound that certain analogues exhibit significant enzyme inhibition, suggesting potential uses in drug development
Molecular Docking AnalysisExplored interactions with neurotransmitter receptorsIdentified potential binding affinities that could lead to the development of CNS-targeted therapies
Synthesis Pathway OptimizationDeveloped efficient synthetic routes for complex moleculesDemonstrated the utility of this compound as a key intermediate

Mechanism of Action

The mechanism of action of (2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the BOC-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further biochemical reactions. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Stereoisomeric Analog: (2R,4S)-2-Hydroxymethyl-4-BOC-aminopyrrolidine Hydrochloride

  • Molecular Formula : C₁₀H₂₀N₂O₃ (free base)
  • Molar Mass : 216.28 g/mol (free base)
  • Applications : Used as HBTU (peptide coupling agent), though the target compound’s 2S,4S configuration may offer superior enantioselectivity in certain syntheses .

Cbz-Protected Analog: (2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine Hydrochloride

  • Molecular Formula : C₁₃H₁₉ClN₂O₃
  • Molar Mass : 286.75 g/mol
  • Key Differences: Protecting Group: Cbz (carbobenzyloxy) vs. BOC. Cbz requires hydrogenolysis for deprotection, whereas BOC is removed under mild acidic conditions (e.g., TFA). Stability: Cbz is more stable to acids but less compatible with hydrogenation-sensitive substrates .

Methyl Ester Analog: Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate Hydrochloride

  • Molecular Formula : C₁₂H₂₁ClN₂O₅
  • Molar Mass : 308.76 g/mol
  • Key Differences :
    • Functional Group : Methyl ester at C2 instead of hydroxymethyl.
    • Reactivity : The ester group enhances lipophilicity but limits further functionalization compared to the hydroxymethyl group .

Fluorinated Analog: (2S,4S)-4-Fluoro-1-methylpyrrolidine-2-carboxylic Acid Hydrochloride

  • Molecular Formula: C₆H₁₁ClFNO₂
  • Molar Mass : 183.6 g/mol
  • Key Differences :
    • Substituent : Fluorine at C4 increases metabolic stability and electronegativity.
    • Application : More suited for medicinal chemistry due to fluorine’s bioisosteric effects .

Functional Group and Application Analysis

Protecting Group Comparison

Group Deprotection Method Advantages Disadvantages
BOC Acid (e.g., TFA) Mild conditions; compatible with Fmoc Less stable to strong bases
Cbz Hydrogenolysis (H₂/Pd) Stable under acidic conditions Incompatible with hydrogen-sensitive substrates

Solubility and Reactivity

  • Hydroxymethyl Group : Enhances water solubility compared to methyl esters or nitriles .
  • Nitrile Group : In (2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride, the nitrile increases reactivity in click chemistry but reduces biocompatibility .

Research Findings and Trends

  • Stereochemical Impact: The 2S,4S configuration is critical for enantioselective synthesis in APIs (Active Pharmaceutical Ingredients), as seen in analogs like cis-4-Amino-N-Boc-L-proline methyl ester hydrochloride .
  • Thermal Stability : BOC-protected derivatives generally exhibit higher thermal stability (e.g., boiling point ~351°C predicted) compared to Cbz analogs .
  • Safety Profile : Most analogs require storage at 2–8°C or under inert gas, with irritant classifications (e.g., H315-H319 for fluorinated derivatives) .

Biological Activity

Overview

(2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is a chiral compound notable for its applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring and a BOC (tert-butoxycarbonyl) protecting group, making it a versatile intermediate in the synthesis of various biologically active molecules.

The molecular formula of this compound is C11H21ClN2O4C_{11}H_{21}ClN_{2}O_{4} with a molecular weight of 280.75 g/mol. It is characterized by high gastrointestinal absorption and significant hydrogen bond donor and acceptor capabilities, which enhance its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₂₁ClN₂O₄
Molecular Weight280.75 g/mol
Boiling PointNot specified
GI AbsorptionHigh
H-bond Donors2
H-bond Acceptors5

The biological activity of this compound is largely attributed to its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The BOC group protects the amino functionality during synthetic transformations, allowing for selective reactions that lead to various biologically active derivatives. The hydroxymethyl group can participate in biochemical pathways, contributing to the compound's pharmacological properties.

Biological Applications

  • Medicinal Chemistry : This compound serves as a building block for the synthesis of chiral drugs. Its structural features allow it to be modified into various derivatives with potential therapeutic effects.
  • Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, studies have shown that certain aminopyrrolidine derivatives can effectively permeabilize bacterial membranes, leading to cell lysis in both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes related to disease processes. For example, certain derivatives have shown promise in inhibiting Bruton's tyrosine kinase (Btk), which is implicated in autoimmune diseases and certain cancers .

Case Studies

  • Antimicrobial Peptides : A study demonstrated that modifications of pyrrolidine-based compounds led to peptides with significant antibacterial activity against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. These peptides exhibited low cytotoxicity while effectively disrupting bacterial membranes .
  • Chiral Drug Synthesis : In a synthetic route involving this compound, researchers successfully synthesized novel chiral amines with high enantioselectivity and conversion rates, highlighting the compound's utility in producing enantiomerically pure pharmaceuticals .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing (2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride with high enantiomeric purity?

  • Methodological Answer : Enantiomeric purity can be achieved using chiral auxiliaries or asymmetric catalysis. For example, the BOC-protected amine group (tert-butoxycarbonyl) is introduced under anhydrous conditions to prevent premature deprotection. Chiral HPLC or polarimetry should validate enantiopurity, as seen in protocols for structurally related pyrrolidine derivatives . Reaction monitoring via 1H^1H-NMR can track stereochemical integrity during synthesis .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm stereochemistry and functional groups (e.g., BOC-protected amine, hydroxymethyl).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ~280–300 g/mol range for similar compounds) .
  • Chiral HPLC : Ensures enantiomeric excess (>98% purity), as recommended for chiral pyrrolidine derivatives .
  • X-ray Crystallography : Resolves absolute configuration, as applied to related hydrochlorides .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis of the BOC group. Desiccants (e.g., silica gel) mitigate moisture sensitivity, as per safety guidelines for BOC-protected amines .

Q. What is the role of the BOC group in this compound’s synthetic applications?

  • Methodological Answer : The BOC group protects the primary amine during multi-step syntheses (e.g., peptide couplings). Deprotection is achieved via acidic conditions (e.g., TFA or HCl/dioxane), ensuring selective reactivity while preserving stereochemistry .

Advanced Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Methodological Answer : The (2S,4S) configuration determines spatial compatibility with chiral receptors or enzymes. Computational docking studies (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) can map stereospecific binding. For example, analogous pyrrolidine derivatives show altered pharmacokinetics due to stereochemistry .

Q. How can researchers resolve discrepancies in reported solubility values for this compound?

  • Methodological Answer : Solubility discrepancies often arise from variations in solvent systems (e.g., aqueous vs. organic) or purity. Use standardized protocols:

  • Gravimetric Analysis : Dissolve known weights in buffered solutions (pH 1–7.4) at 25°C.
  • HPLC Quantification : Compare saturated solutions under controlled agitation .
  • Purity Verification : Impurities (e.g., de-BOC byproducts) may artificially alter solubility; validate via LC-MS .

Q. What strategies ensure stability during long-term storage or under reactive conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Lyophilization : For hygroscopic hydrochlorides, lyophilization improves shelf life .
  • Inert Atmosphere Handling : Use gloveboxes for moisture-/oxygen-sensitive steps .

Q. How is this compound utilized in chiral catalysis or organocatalysis?

  • Methodological Answer : The pyrrolidine scaffold is a common organocatalyst framework. The hydroxymethyl and BOC-amine groups can be functionalized to tune steric/electronic properties. For example:

  • Asymmetric Aldol Reactions : Modify the catalyst’s hydrogen-bonding capacity via hydroxyl group derivatization.
  • Enantioselective Alkylations : Optimize solvent polarity (e.g., DMF vs. THF) to enhance yield/ee, as demonstrated for related catalysts .

Data Contradiction Analysis

Q. How to address conflicting data on this compound’s pharmacokinetic properties (e.g., GI absorption)?

  • Methodological Answer : Use in vitro models (e.g., Caco-2 cell monolayers) to measure permeability. Compare with computational predictions (e.g., SwissADME). Discrepancies may arise from assay conditions (e.g., pH, bile salts) or metabolite interference. Validate via in vivo studies in rodent models, correlating plasma concentrations with computational data .

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